REACTION_CXSMILES
|
Br[C:2]1[C:11]([NH:12][C:13]2[CH2:18][CH2:17][CH2:16][C:15](=[O:19])[CH:14]=2)=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C(N(CC)CC)C>C(#N)C.C(Cl)Cl.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[O:19]=[C:15]1[C:14]2[C:2]3[C:3]([C:4]([O:6][CH3:7])=[O:5])=[CH:8][CH:9]=[CH:10][C:11]=3[NH:12][C:13]=2[CH2:18][CH2:17][CH2:16]1 |f:6.7.8|
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Name
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methyl 2-bromo-3-(3-oxocyclohex-1-enylamino)benzoate
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Quantity
|
0.97 g
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Type
|
reactant
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Smiles
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BrC1=C(C(=O)OC)C=CC=C1NC1=CC(CCC1)=O
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Name
|
|
Quantity
|
0.73 g
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Type
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reactant
|
Smiles
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C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
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Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
0.14 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated in a sealed
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Type
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CUSTOM
|
Details
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tubule flushed with nitrogen at 100° C. for 20 h
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Duration
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20 h
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Type
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CUSTOM
|
Details
|
The cooled reaction mixture
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
|
Smiles
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O=C1CCCC=2NC=3C=CC=C(C3C12)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |